2-Fluoro-3-methoxy-5-methylbenzaldehyde
Description
Significance of Fluorinated Aromatic Compounds in Chemical Research
The introduction of fluorine into aromatic compounds can dramatically alter their biological and chemical properties. mdpi.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. mdpi.com This unique combination of properties imparts several advantages in medicinal chemistry and materials science. tandfonline.com
The strong carbon-fluorine bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the strategic placement of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can in turn enhance a molecule's binding affinity to biological targets and improve its membrane permeability. researchgate.net Consequently, a significant percentage of commercialized pharmaceuticals contain at least one fluorine atom. nih.gov
In materials science, fluorinated aromatic compounds are utilized for their unique electronic properties and thermal stability. The high polarity of the C-F bond can influence intermolecular interactions, leading to desirable properties in liquid crystals, polymers, and other advanced materials.
Role of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates
Benzaldehyde and its derivatives are indispensable building blocks in organic synthesis. The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations. fiveable.me These include nucleophilic addition reactions, condensation reactions (such as the aldol (B89426) and Knoevenagel condensations), and oxidation to form carboxylic acids. wikipedia.org
The versatility of benzaldehyde derivatives makes them key starting materials for the synthesis of a vast range of more complex molecules, including pharmaceuticals, agrochemicals, fragrances, and dyes. wisdomlib.orgorientjchem.org For instance, they are crucial intermediates in the production of various drugs and are used to create complex organic molecules with specific functionalities. researchgate.net The ability to introduce a variety of substituents onto the benzene (B151609) ring allows chemists to fine-tune the reactivity of the aldehyde group and introduce additional functional handles for further chemical modification.
Structural Features and Orienting Principles of 2-Fluoro-3-methoxy-5-methylbenzaldehyde within Contemporary Organic Chemistry
The structure of this compound features a benzene ring substituted with an aldehyde group, a fluorine atom, a methoxy (B1213986) group, and a methyl group. The relative positions of these substituents are critical in determining the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
The directing effects of the existing substituents on the benzene ring are a cornerstone of synthetic organic chemistry. libretexts.orglibretexts.org These effects determine the position at which an incoming electrophile will attack the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. vedantu.comscribd.com
Fluorine: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho-, para-directing. The oxygen atom's lone pairs can be donated to the aromatic ring via resonance, significantly increasing the electron density at the ortho and para positions. libretexts.org
Methyl Group (-CH₃): Alkyl groups like methyl are weakly activating and ortho-, para-directing. They donate electron density to the ring through an inductive effect. scribd.com
Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. Both the inductive effect of the electronegative oxygen and the resonance effect withdraw electron density from the aromatic ring, particularly from the ortho and para positions.
In this compound, the interplay of these directing effects would create a complex reactivity pattern for further substitution on the aromatic ring. The strongly activating methoxy group would likely have a dominant influence, directing incoming electrophiles to the positions ortho and para to it.
Interactive Data Table: Properties of Related Substituted Benzaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluoro-3-methoxybenzaldehyde (B32414) | 103438-88-6 | C₈H₇FO₂ | 154.14 | 47-51 |
| 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | C₈H₇FO₂ | 154.14 | 58-62 |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | C₈H₇NO₅ | 197.15 | Not Available |
Detailed Research Findings on Substituted Benzaldehydes
Research into substituted benzaldehydes is extensive, covering their synthesis, spectroscopic characterization, and application in various chemical reactions.
Synthesis: The synthesis of substituted benzaldehydes can be achieved through various methods. One common approach involves the formylation of a substituted benzene ring. Other methods include the oxidation of the corresponding substituted benzyl (B1604629) alcohols or the reduction of substituted benzoic acids or their derivatives. rug.nlresearchgate.net More advanced, one-pot procedures have been developed for the efficient synthesis of functionalized benzaldehydes. rug.nlacs.org
Spectroscopic Analysis: The characterization of substituted benzaldehydes heavily relies on spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of a benzaldehyde derivative will prominently feature a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic ring. The aldehyde proton gives a characteristic signal far downfield, usually between 9.5 and 10.5 ppm. The aromatic protons will appear as a complex splitting pattern in the region of 7-8 ppm, with their exact chemical shifts and coupling constants providing detailed structural information.
¹³C NMR spectroscopy shows the aldehyde carbon at a characteristic downfield shift (around 190 ppm). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Reactivity and Applications: The reactivity of the aldehyde group in substituted benzaldehydes is central to their utility. They readily undergo nucleophilic addition, with the electron-withdrawing or -donating nature of the ring substituents influencing the electrophilicity of the aldehyde carbon. For example, benzaldehyde derivatives are key precursors in the synthesis of chalcones, which are known for their diverse biological activities. They are also used in the synthesis of various heterocyclic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3 |
InChI Key |
QEUQXDPBZFYGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)C=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Fluoro 3 Methoxy 5 Methylbenzaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 2-fluoro-3-methoxy-5-methylbenzaldehyde reveals several plausible synthetic routes based on key bond disconnections. The most logical disconnections involve the introduction of the functional groups onto a pre-existing benzene (B151609) ring.
C(aryl)-CHO Disconnection: This is a primary disconnection, suggesting the formylation of a trisubstituted benzene precursor, 1-fluoro-2-methoxy-4-methylbenzene. This approach is strategically sound as the starting anisole (B1667542) derivative could potentially be synthesized from commercially available materials. The main challenge lies in achieving the desired regioselectivity during the formylation step, given the multiple activating groups on the ring.
C(aryl)-F Disconnection: An alternative strategy involves the introduction of the fluorine atom at a later stage. This pathway would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The precursor would need a suitable leaving group, such as a nitro group, at the C-2 position, activated by the electron-withdrawing aldehyde group. This retrosynthetic step leads to 2-nitro-3-methoxy-5-methylbenzaldehyde as a key intermediate.
C(aryl)-OMe Disconnection: This disconnection points to the methylation of a corresponding phenol, 2-fluoro-3-hydroxy-5-methylbenzaldehyde. This is a common and generally high-yielding transformation, often accomplished using a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com
C(aryl)-Me Disconnection: The introduction of the methyl group could be envisioned on a 2-fluoro-3-methoxybenzaldehyde (B32414) scaffold. However, controlling the regioselectivity of this step would be challenging due to the combined directing effects of the existing substituents. Therefore, it is more synthetically viable to start with a precursor that already contains the methyl group in the desired position.
Based on this analysis, the most promising forward synthetic strategies would likely commence with a suitably substituted toluene (B28343) or anisole derivative, followed by the sequential and regiocontrolled introduction of the remaining functional groups.
Development of Novel Synthetic Pathways
Building upon the retrosynthetic analysis, several synthetic pathways can be developed, each focusing on the strategic introduction of the key functional groups.
The introduction of the aldehyde group onto the 1-fluoro-2-methoxy-4-methylbenzene precursor is a critical step. The methoxy (B1213986) group is a strong ortho, para-directing group, while the fluoro and methyl groups are weaker ortho, para-directors. The desired formylation at the C-6 position (to yield the this compound) is ortho to both the fluoro and methoxy groups. Several formylation methods can be considered:
Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective formylation. wikipedia.org The methoxy group can act as a directed metalation group (DMG), coordinating with an organolithium reagent (e.g., n-butyllithium) to direct deprotonation exclusively at the adjacent ortho position (C-6). wikipedia.orgthieme-connect.dewpmucdn.comias.ac.in Quenching the resulting aryllithium intermediate with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde with high regioselectivity. thieme-connect.decommonorganicchemistry.com
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic rings. nih.govwikipedia.orgorganic-chemistry.orgijpcbs.com Given that the precursor is activated by three electron-donating groups (F, OMe, Me), it is a suitable substrate for this reaction. organic-chemistry.org However, the regioselectivity might be lower than DoM, potentially yielding a mixture of isomers due to activation at multiple positions.
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄. commonorganicchemistry.com It is another viable option for formylating activated aromatic systems, though regioselectivity can be a concern.
This approach introduces the fluorine atom by displacing a leaving group on a pre-functionalized aromatic ring. A nitro group is an excellent leaving group in SNAr reactions, especially when activated by other electron-withdrawing groups.
A plausible sequence would involve the SNAr reaction on a substrate like 2-nitro-3-methoxy-5-methylbenzaldehyde. The aldehyde group at C-1 and the nitro group at C-2 would activate the ring for nucleophilic attack. The reaction with a fluoride (B91410) source, such as potassium fluoride (KF) in an aprotic polar solvent, would lead to the displacement of the nitro group to install the fluorine atom, yielding the final product. beilstein-journals.orgacgpubs.org
The installation of the methoxy group is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This involves the deprotonation of a phenolic precursor, such as 2-fluoro-3-hydroxy-5-methylbenzaldehyde, with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then displaces a leaving group from a methylating agent, such as iodomethane (B122720) or dimethyl sulfate, to form the desired methyl ether. britannica.comyoutube.comwikipedia.org This reaction is generally efficient and high-yielding.
Direct methylation of a complex aromatic ring can be challenging. Therefore, it is often more practical to incorporate the methyl group at an earlier stage of the synthesis. Modern methods for C-H methylation have become increasingly sophisticated, often utilizing transition-metal catalysis. mdpi.comrsc.org These methods can offer high regioselectivity through the use of directing groups. rsc.orgresearchgate.net For instance, a carboxylic acid or amide group could direct ortho-methylation, which could then be converted to the required aldehyde. However, for a molecule like this compound, a more classical approach starting from a commercially available methylated precursor like m-cresol (B1676322) is often more straightforward.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic pathway is highly dependent on the optimization of reaction conditions for each step. Key parameters that are typically varied include temperature, solvent, catalyst, and reaction time. For instance, in the crucial directed ortho-metalation/formylation step, optimizing these variables is essential for maximizing the yield and minimizing side products.
Below is a representative data table illustrating a potential optimization study for the DoM and formylation of 1-fluoro-2-methoxy-4-methylbenzene.
| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi (1.1) | THF | -78 to 0 | 2 | 65 |
| 2 | n-BuLi (1.5) | THF | -78 to 0 | 2 | 78 |
| 3 | s-BuLi (1.2) | THF | -78 | 1 | 72 |
| 4 | n-BuLi (1.5) / TMEDA (1.5) | THF | -78 to 0 | 1 | 85 |
| 5 | n-BuLi (1.5) | Diethyl Ether | -20 to RT | 4 | 55 |
| 6 | LDA (1.5) | THF | -78 to 0 | 3 | 40 |
This table presents hypothetical data based on common outcomes for directed ortho-metalation reactions to illustrate an optimization process. acs.orgresearchgate.netresearchgate.netnih.gov
The data suggests that using an excess of n-butyllithium in tetrahydrofuran (B95107) (THF) provides a good yield (Entry 2). The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can further enhance the reaction rate and yield by breaking up organolithium aggregates and increasing the basicity of the reagent (Entry 4). wpmucdn.com The choice of solvent and base is critical, with THF being superior to diethyl ether and n-BuLi being more effective than lithium diisopropylamide (LDA) for this particular substrate (Entries 5 and 6).
Comparative Analysis of Synthetic Routes
Herein, we compare four plausible synthetic routes: Directed ortho-Metalation (DoM), Vilsmeier-Haack Formylation, Rieche Formylation, and a multi-step approach involving the oxidation of a corresponding benzyl (B1604629) alcohol.
Route A: Directed ortho-Metalation (DoM) This strategy leverages the methoxy group as a powerful directed metalation group (DMG). Treatment of 4-fluoro-2-methoxytoluene with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures leads to the selective deprotonation of the C2 position, which is ortho to the methoxy group. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.
Advantages : This method offers excellent regioselectivity, directly controlled by the potent methoxy directing group. It is a high-yielding reaction for many substituted aromatics.
Disadvantages : The primary drawbacks are the requirement for cryogenic temperatures (typically -78 °C) and the use of pyrophoric and moisture-sensitive organolithium reagents, which demand stringent anhydrous conditions.
Route B: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. cambridge.orgwikipedia.orgijpcbs.comthieme-connect.deorganic-chemistry.org The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide like DMF and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.com This electrophile then attacks the activated aromatic ring of 4-fluoro-2-methoxytoluene. The regiochemical outcome is dictated by the combined electronic effects of the substituents, with the strongly activating methoxy group directing the electrophile to the ortho position (C2).
Advantages : The reaction conditions are generally milder than those for DoM, often running at temperatures between 0 °C and ambient temperature. The reagents are common and less hazardous than organolithiums.
Disadvantages : The Vilsmeier reagent is a potent electrophile, and side reactions or polymerization can occur with highly activated substrates. The reaction can also generate corrosive byproducts.
Route C: Rieche Formylation Similar to the Vilsmeier-Haack reaction, the Rieche formylation is an electrophilic aromatic substitution. This method employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). The Lewis acid coordinates with DCME to generate a highly reactive electrophile that formylates the aromatic ring. Again, the regioselectivity is governed by the directing influence of the methoxy group.
Advantages : This method can be effective for a range of activated aromatic compounds and can sometimes offer different selectivity compared to the Vilsmeier-Haack reaction.
Disadvantages : Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care. The use of stoichiometric amounts of strong, water-sensitive Lewis acids complicates the workup and waste disposal.
Route D: Oxidation of (2-Fluoro-3-methoxy-5-methylphenyl)methanol This two-step approach involves first synthesizing the corresponding benzyl alcohol and then oxidizing it to the aldehyde. The alcohol precursor could be prepared from a suitable benzoic acid derivative via reduction. The subsequent oxidation of the alcohol to this compound can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.
Advantages : This route avoids the direct formylation of the aromatic ring, which can sometimes be problematic. The oxidation step is typically high-yielding and clean, with many available reagents allowing for optimization.
Interactive Data Table: Comparative Analysis of Synthetic Routes
Considerations for Scalable Synthesis
When transitioning a synthetic route from laboratory scale to industrial production, several factors beyond simple chemical yield become critically important. These include the cost and availability of raw materials, process safety, capital equipment requirements, and environmental impact (waste generation).
For the synthesis of this compound, the Vilsmeier-Haack formylation appears to be the most promising route for large-scale production.
Cost and Reagent Availability : The starting material, 4-fluoro-2-methoxytoluene, is a specialty chemical, and its cost would be a significant factor. The reagents for the Vilsmeier-Haack reaction, DMF and POCl₃, are commodity chemicals produced on a large scale and are therefore relatively inexpensive. This contrasts sharply with the high cost of organolithium reagents required for the DoM approach.
Process Safety and Handling : The DoM route presents significant challenges for scale-up. Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with moisture. Managing these reagents on a large scale requires specialized equipment and rigorous safety protocols. Furthermore, the need for cryogenic temperatures (-78 °C) necessitates a significant investment in cooling infrastructure, which increases both capital and operational costs. The Vilsmeier-Haack reaction, while involving corrosive POCl₃, operates under much more manageable temperatures (near ambient) and does not involve pyrophoric materials, making it inherently safer to scale.
Reaction Conditions and Equipment : The Vilsmeier-Haack reaction can be performed in standard glass-lined or stainless steel reactors. The moderate temperatures reduce the energy costs associated with heating or cooling. The workup involves quenching with water or a base, which is a standard industrial operation.
Chemical Reactivity and Mechanistic Transformation Studies
Aldehyde Group Reactivity
The aldehyde functional group is the primary site of reactivity in 2-Fluoro-3-methoxy-5-methylbenzaldehyde, participating in a wide range of transformations including oxidation, reduction, condensation, and olefination reactions.
The oxidation of benzaldehyde (B42025) derivatives is a fundamental transformation that typically yields the corresponding benzoic acid. researchgate.net For this compound, this reaction results in the formation of 2-Fluoro-3-methoxy-5-methylbenzoic acid. The process can proceed through several mechanistic pathways, including radical attacks or nucleophilic attacks, depending on the oxidizing agent and reaction conditions. nih.gov A variety of oxidizing agents can be employed to achieve this transformation effectively.
Commonly, oxidation is carried out using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, greener alternatives using atmospheric oxygen with N-heterocyclic carbene catalysts have also been developed for the oxidation of aromatic aldehydes. misericordia.edu The reaction is generally first-order with respect to both the aldehyde and the oxidizing agent. researchgate.net The resulting product, 2-Fluoro-3-methoxy-5-methylbenzoic acid, can be characterized using standard analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR to confirm the conversion of the aldehyde group to a carboxylic acid.
Table 1: Oxidation of this compound
| Oxidizing Agent/System | Product | Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Fluoro-3-methoxy-5-methylbenzoic acid | Basic, aqueous solution, heat |
| Jones Reagent (CrO₃/H₂SO₄) | 2-Fluoro-3-methoxy-5-methylbenzoic acid | Acetone, 0°C to room temp. |
| Pyridinium (B92312) Chlorochromate (PCC) | 2-Fluoro-3-methoxy-5-methylbenzoic acid | Dichloromethane, room temp. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-Fluoro-3-methoxy-5-methylbenzoic acid | Aqueous ammonia, mild heat |
The aldehyde group can be readily reduced to a primary alcohol, yielding (2-Fluoro-3-methoxy-5-methylphenyl)methanol. This transformation is a cornerstone of organic synthesis, providing access to benzyl (B1604629) alcohol derivatives that are valuable synthetic intermediates. rug.nlacs.org
A range of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common. fu-berlin.de Diisobutylaluminum hydride (DIBAL-H) is also a highly selective reagent for the reduction of various carboxylic acid derivatives, including aldehydes, to alcohols. youtube.comresearchgate.net The choice of reagent and solvent system can be tailored to ensure high yields and chemoselectivity, particularly if other reducible functional groups are present in a more complex molecule. The reaction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
Table 2: Reduction of this compound
| Reducing Agent | Product | Typical Solvent |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (2-Fluoro-3-methoxy-5-methylphenyl)methanol | Methanol (B129727) or Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | (2-Fluoro-3-methoxy-5-methylphenyl)methanol | Diethyl ether or THF |
| Diisobutylaluminum Hydride (DIBAL-H) | (2-Fluoro-3-methoxy-5-methylphenyl)methanol | Toluene (B28343) or Dichloromethane |
| Catalytic Hydrogenation (H₂/Catalyst) | (2-Fluoro-3-methoxy-5-methylphenyl)methanol | Ethanol, Methanol |
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. acs.orgmasterorganicchemistry.com This reaction is a reversible process that involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comtandfonline.com Water is typically removed to drive the equilibrium toward the product. tandfonline.com
The reaction of this compound with various primary amines (R-NH₂) produces a diverse range of N-substituted imines. These products are valuable in coordination chemistry and as intermediates for the synthesis of nitrogen-containing heterocyclic compounds. acs.org
Table 3: Schiff Base Formation from this compound
| Primary Amine (R-NH₂) | Schiff Base Product |
|---|---|
| Aniline | N-(2-Fluoro-3-methoxy-5-methylbenzylidene)aniline |
| Ethylamine | N-(2-Fluoro-3-methoxy-5-methylbenzylidene)ethanamine |
| Benzylamine (B48309) | N-(2-Fluoro-3-methoxy-5-methylbenzylidene)-1-phenylmethanamine |
| Hydroxylamine | This compound oxime |
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. organic-chemistry.org This reaction is particularly valuable for creating carbon-carbon double bonds with good control over the location of the new bond. wikipedia.org
When this compound is subjected to a Wittig reaction, it is converted into a substituted stilbene (B7821643) derivative. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org Unstabilized ylides generally favor the Z-alkene, whereas stabilized ylides yield the E-alkene. organic-chemistry.org This reaction has been specifically noted for similar compounds like 2-fluoro-3-methoxybenzaldehyde (B32414) in the synthesis of precursors for active pharmaceutical ingredients. ossila.com
Table 4: Wittig Reaction with this compound
| Wittig Reagent (Phosphorus Ylide) | Alkene Product |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Fluoro-2-methoxy-4-methyl-6-vinylbenzene |
| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1-(2-Fluoro-3-methoxy-5-methylstyryl)benzene (a stilbene derivative) |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(2-Fluoro-3-methoxy-5-methylphenyl)acrylate |
Aromatic Ring Functionalization and Substituent Effects
The reactivity of the aromatic ring towards electrophilic substitution is governed by the electronic effects of the substituents already present: the fluoro, methoxy (B1213986), methyl, and aldehyde groups.
In an Electrophilic Aromatic Substitution (EAS) reaction, an incoming electrophile replaces a hydrogen atom on the benzene (B151609) ring. The position of this substitution is directed by the existing groups on the ring. pressbooks.pub Each substituent on this compound exerts an activating or deactivating effect and directs the incoming electrophile to specific positions.
-OCH₃ (Methoxy): A strongly activating group that directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect. libretexts.org
-CH₃ (Methyl): A weakly activating group that also directs ortho and para through an inductive effect and hyperconjugation. libretexts.org
-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but it is ortho and para directing because of electron donation through resonance. pressbooks.pubresearchgate.net
-CHO (Aldehyde): A moderately deactivating group that directs incoming electrophiles to the meta position through inductive and resonance electron withdrawal. libretexts.org
Table 5: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -CHO | 1 | -I, -R (Electron Withdrawing) | Deactivating | meta |
| -F | 2 | -I > +R (Electron Withdrawing) | Deactivating | ortho, para |
| -OCH₃ | 3 | -I, +R (Electron Donating) | Activating | ortho, para |
| -CH₃ | 5 | +I, Hyperconjugation (Electron Donating) | Activating | ortho, para |
Nucleophilic Aromatic Substitution (SNAr) of Halogen and Other Leaving Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom can potentially be displaced by a nucleophile. The aldehyde group, being electron-withdrawing, activates the ring towards nucleophilic attack. However, its activating effect is most pronounced at the ortho and para positions. In this molecule, the fluorine atom is in the ortho position to the aldehyde, which should facilitate SNAr.
Studies on related fluoro- and methoxy-substituted benzaldehydes have shown that the efficiency of SNAr can be influenced by the number of fluorine atoms and the reaction solvent. For instance, the presence of multiple fluorine substituents enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, protic solvents like methanol can facilitate the substitution of fluorine by a methoxy group, as observed in the synthesis of some chalcone (B49325) derivatives. ebyu.edu.tr
For this compound, a hypothetical SNAr reaction with a generic nucleophile (Nu⁻) is depicted below. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate.
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Nu⁻ | 2-Nu-3-methoxy-5-methylbenzaldehyde |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive in these reactions compared to other aryl halides (I > Br > Cl >> F) due to the strong C-F bond, advancements in catalyst design have enabled the use of aryl fluorides in certain cross-coupling reactions.
For this compound, reactions like the Suzuki, Heck, and Sonogashira couplings could potentially be employed to introduce new substituents at the 2-position. These reactions typically require a palladium or nickel catalyst. For instance, a nickel-catalyzed Suzuki coupling with an arylboronic acid could yield a biaryl product. The success of such reactions would heavily depend on the choice of catalyst, ligand, and reaction conditions capable of activating the inert C-F bond.
Research on the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has demonstrated the feasibility of C-F bond activation in related heterocyclic systems. beilstein-journals.org This suggests that with the appropriate catalytic system, similar transformations might be achievable for this compound.
| Reaction Type | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki | Arylboronic acid | 2-Aryl-3-methoxy-5-methylbenzaldehyde |
| Heck | Alkene | 2-Alkenyl-3-methoxy-5-methylbenzaldehyde |
| Sonogashira | Terminal alkyne | 2-Alkynyl-3-methoxy-5-methylbenzaldehyde |
Specific Transformations Involving Remote Functional Groups
Decarbonylation Processes
The aldehyde functional group in this compound can be removed through a decarbonylation reaction. This transformation is typically achieved using a transition metal complex, most commonly Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride). This reaction proceeds via oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion and reductive elimination of the resulting arene.
The decarbonylation of various aromatic aldehydes, including 18F-labeled fluoroaldehyde derivatives, has been reported, highlighting the utility of this reaction in synthetic chemistry. researchgate.net Applying this to this compound would yield 1-Fluoro-2-methoxy-4-methylbenzene.
| Substrate | Reagent | Product |
|---|---|---|
| This compound | (Ph₃P)₃RhCl | 1-Fluoro-2-methoxy-4-methylbenzene |
Intramolecular Cyclization Reactions (e.g., Friedel-Crafts acylation for ring formation)
The arrangement of functional groups in this compound and its derivatives allows for intramolecular cyclization reactions to form polycyclic structures. For instance, a derivative of the closely related 2-Fluoro-3-methoxybenzaldehyde is used in the synthesis of benzosuberone derivatives. This involves an initial Wittig reaction to extend the side chain, followed by an intramolecular Friedel-Crafts acylation. ossila.com
For this compound, a similar strategy could be employed. After converting the aldehyde to a suitable carboxylic acid or acyl chloride derivative with an appropriate chain length, an intramolecular Friedel-Crafts acylation could be initiated. The directing effects of the methoxy and methyl groups would influence the position of cyclization. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. In this case, cyclization would likely occur at the position para to the methoxy group and ortho to the methyl group, leading to the formation of a tricyclic system.
Mechanistic Investigations of Key Transformations
The mechanisms of the aforementioned reactions are well-established in organic chemistry.
Nucleophilic Aromatic Substitution (SNAr): The mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the elimination of the leaving group (fluoride ion). The presence of the electron-withdrawing aldehyde group is crucial for stabilizing the negative charge in the intermediate.
Metal-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling generally involves three main steps: oxidative addition of the aryl fluoride (B91410) to the metal catalyst (e.g., Ni(0)), transmetalation of the organic group from the boron reagent to the metal center, and reductive elimination of the final product to regenerate the catalyst. The activation of the C-F bond is the rate-determining step.
Decarbonylation: The mechanism with Wilkinson's catalyst involves the oxidative addition of the aldehyde C-H bond to the Rh(I) center, forming a Rh(III) hydride. This is followed by migratory insertion of the carbonyl group into the Rh-aryl bond and subsequent reductive elimination of the arene, releasing CO and regenerating the Rh(I) catalyst.
Intramolecular Friedel-Crafts Acylation: This reaction proceeds via the formation of an acylium ion from an acyl chloride or carboxylic acid in the presence of a Lewis acid. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring, leading to the formation of a new ring. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring.
Derivatization and Analog Synthesis
Synthesis of Novel Benzylidene Derivatives
No research detailing the synthesis of novel benzylidene derivatives from 2-Fluoro-3-methoxy-5-methylbenzaldehyde was found.
Preparation of Substituted Benzoic Acid Analogs
There is no available literature on the preparation of substituted benzoic acid analogs specifically from this compound.
Construction of Functionalized Benzyl (B1604629) Alcohol and Benzylamine (B48309) Derivatives
Information regarding the synthesis of functionalized benzyl alcohol and benzylamine derivatives using this compound as a precursor is not present in the searched scientific literature.
Design and Synthesis of Bicyclic and Heterocyclic Scaffolds Utilizing the Compound
No studies were identified that describe the use of this compound in the design and synthesis of bicyclic or heterocyclic scaffolds.
Exploration of Structure-Reactivity Relationships in Derivatives
A search for the exploration of structure-reactivity relationships in derivatives of this compound did not yield any relevant results.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 2-Fluoro-3-methoxy-5-methylbenzaldehyde, providing detailed information about the connectivity and spatial arrangement of atoms.
1H, 13C, 19F NMR for Positional and Stereochemical Assignments
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are employed to map the complete chemical environment of the molecule.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The aldehydic proton is expected to appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The aromatic region should reveal two doublets, corresponding to the protons at C4 and C6, with their chemical shifts and coupling constants influenced by the fluorine, methoxy, and methyl substituents. The methoxy and methyl groups will each exhibit a singlet, with the methoxy protons resonating at approximately δ 3.8-4.0 ppm and the methyl protons at a more upfield position, around δ 2.2-2.5 ppm.
¹³C NMR: The ¹³C NMR spectrum will provide insights into the carbon framework. The aldehydic carbonyl carbon will be observed at a significantly downfield chemical shift (around δ 190 ppm). The aromatic carbons will show a range of signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents. The methoxy and methyl carbons will appear as sharp singlets in the upfield region of the spectrum.
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, heteronuclear coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) will provide crucial information for assigning the signals in the ¹H and ¹³C NMR spectra.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 9.8 - 10.2 | s | -CHO |
| ¹H | 7.2 - 7.4 | d | Ar-H |
| ¹H | 7.0 - 7.2 | d | Ar-H |
| ¹H | 3.9 - 4.1 | s | -OCH₃ |
| ¹H | 2.3 - 2.5 | s | -CH₃ |
| ¹³C | ~190 | s | -CHO |
| ¹³C | 150 - 160 (d, ¹JCF) | d | C-F |
| ¹³C | 110 - 140 | m | Aromatic C |
| ¹³C | 55 - 60 | s | -OCH₃ |
| ¹³C | 20 - 25 | s | -CH₃ |
| ¹⁹F | -110 to -130 | s | Ar-F |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To further confirm the structural assignments and elucidate through-bond and through-space correlations, a suite of two-dimensional NMR experiments is utilized.
COSY (Correlation Spectroscopy): This experiment will establish the connectivity between adjacent protons. Cross-peaks in the COSY spectrum will confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the resonances of the protonated aromatic carbons and the methyl and methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the positions of the substituents on the aromatic ring by observing correlations from the methoxy and methyl protons to the aromatic carbons, and from the aldehydic proton to the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be used to confirm the spatial relationship between the substituents, for example, by observing a cross-peak between the methoxy protons and an adjacent aromatic proton.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A strong, sharp band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group are typically observed as a pair of bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the methyl and methoxy groups will be just below 3000 cm⁻¹. The C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band around 1250 cm⁻¹.
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the region of 1400-1600 cm⁻¹. The C=O stretching of the aldehyde may also be observed, although it is typically weaker than in the FT-IR spectrum. Raman spectroscopy can be particularly useful for identifying the C-F bond and other symmetric vibrations within the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |
| Aldehyde C=O | 1680-1700 | 1680-1700 | Stretch |
| Aldehyde C-H | 2810-2830, 2710-2730 | 2810-2830, 2710-2730 | Stretch |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretch |
| Aromatic C=C | 1400-1600 | 1400-1600 | Stretch |
| C-F | 1200-1300 | 1200-1300 | Stretch |
| Methoxy C-O | 1230-1270 | 1230-1270 | Asymmetric Stretch |
| Methyl/Methoxy C-H | 2850-2970 | 2850-2970 | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining information about the fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular formula of C₉H₉FO₂ with a nominal mass of 168 g/mol . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition.
The fragmentation pattern will provide structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1), the loss of the formyl group (M-29), and the loss of carbon monoxide (M-28). The presence of the methoxy group may lead to the loss of a methyl radical (M-15) or formaldehyde (B43269) (M-30). The fragmentation pattern will be a unique fingerprint for this specific isomer.
X-ray Crystallography for Solid-State Structure Determination
For a crystalline sample of a substituted benzaldehyde (B42025) derivative, single-crystal X-ray diffraction analysis would reveal key structural parameters. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. From this, crucial information regarding bond lengths, bond angles, and torsion angles can be extracted, confirming the expected geometry of the benzene (B151609) ring, the aldehyde group, and the various substituents. Furthermore, the analysis reveals the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
Below is a representative data table illustrating the type of information that would be obtained from an X-ray crystallographic study of a substituted methylbenzaldehyde derivative, based on the data for 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C10H12O3 |
| Molecular Weight | 180.20 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.899 (3) |
| b (Å) | 8.9184 (19) |
| c (Å) | 7.5043 (16) |
| β (°) | 94.098 (6) |
| Volume (ų) | 927.8 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.290 |
Spectroscopic Methodologies for Purity and Isomeric Analysis
Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of a synthesized compound like this compound. They are also crucial for distinguishing between different isomers that may have been formed during the synthesis. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecule's functional groups, connectivity, and elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For an aromatic aldehyde, the IR spectrum will show characteristic absorption bands. A strong band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. Additionally, a weaker pair of bands can often be observed around 2720 and 2820 cm⁻¹ corresponding to the C-H stretch of the aldehyde proton. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see a distinct singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The aromatic protons would appear in the range of 6.5-8 ppm, with their splitting patterns and coupling constants providing information about their relative positions on the ring. The methoxy (OCH₃) and methyl (CH₃) groups would each show a singlet, likely in the regions of 3.5-4.0 ppm and 2.0-2.5 ppm, respectively. The fluorine atom would introduce further complexity through ¹H-¹⁹F coupling, which would be observable in the signals of the nearby aromatic protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbon of the aldehyde is particularly distinctive, appearing far downfield (around 190 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The carbons of the methoxy and methyl groups would appear in the upfield region of the spectrum.
The precise chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring, making NMR an excellent technique for distinguishing between isomers. For instance, the position of the fluorine and methoxy groups would significantly impact the chemical shifts of the adjacent aromatic protons and carbons, allowing for unambiguous identification.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₉H₉FO₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (168.17 g/mol ).
Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzaldehyde derivatives include the loss of the aldehyde proton (M-1) or the formyl group (M-29). The presence of the fluoro, methoxy, and methyl substituents would lead to a unique fragmentation pattern that can be used to confirm the structure. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for purity analysis, as it can separate minor impurities from the main compound and provide their individual mass spectra for identification. acs.orgnih.gov
The following table summarizes the expected spectroscopic data for a compound like this compound, based on general principles and data from related structures.
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | ~1710 cm⁻¹ (C=O stretch), ~2720, 2820 cm⁻¹ (Aldehyde C-H stretch), ~1600, 1450 cm⁻¹ (Aromatic C=C stretch) |
| ¹H NMR Spectroscopy | ~9-10 ppm (s, 1H, CHO), ~6.5-8 ppm (m, 2H, Ar-H), ~3.5-4.0 ppm (s, 3H, OCH₃), ~2.0-2.5 ppm (s, 3H, CH₃) |
| ¹³C NMR Spectroscopy | ~190 ppm (C=O), ~110-160 ppm (Aromatic C), ~55-60 ppm (OCH₃), ~15-20 ppm (CH₃) |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 168. Key fragments at M-1 (loss of H), M-29 (loss of CHO). |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule at the electronic level. These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Fluoro-3-methoxy-5-methylbenzaldehyde, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles. These theoretical parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower stability. researchgate.netnih.gov For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attacks.
Interactive Table: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative as specific studies are unavailable.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are also used to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to help assign specific vibrational modes to different functional groups within the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR spectra.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons. The MEP map uses a color scale where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netnih.gov For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups and the fluorine atom, while positive potentials would likely be located around the hydrogen atoms. malayajournal.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. conicet.gov.ar The analysis quantifies the stabilization energy (E(2)) associated with these interactions, indicating the strength of the delocalization. For this compound, NBO analysis would offer deep insights into the intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into the aromatic ring's π-system.
Interactive Table: Hypothetical NBO Analysis Data (Note: The following data is illustrative as specific studies are unavailable.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
Reactivity Prediction and Reaction Pathway Modeling
General computational studies on substituted benzaldehydes often explore the influence of various electron-donating and electron-withdrawing groups on the reactivity of the aldehyde functional group and the aromatic ring. These studies can provide insights into reaction kinetics and thermodynamics. For instance, theoretical calculations are frequently employed to understand the mechanisms of oxidation, reduction, and nucleophilic addition reactions common to aldehydes. However, without specific modeling of the electronic and steric effects of the fluoro, methoxy, and methyl groups in their precise arrangement on the this compound scaffold, any prediction of its specific reaction pathways or reactivity profile would be purely speculative.
The electronic properties of the substituents on the benzene (B151609) ring play a crucial role in determining the reactivity of the aldehyde. The fluorine atom at the ortho position and the methoxy group at the meta position (relative to the methyl group) exert both inductive and mesomeric effects that would collectively influence the electron density at the formyl group and the aromatic carbons. A detailed computational analysis, likely employing Density Functional Theory (DFT) or other quantum chemical methods, would be necessary to quantify these effects and to model the transition states of potential reactions. Such studies would be invaluable for predicting, for example, the regioselectivity of electrophilic aromatic substitution or the susceptibility of the carbonyl carbon to nucleophilic attack.
In the absence of such specific research, a detailed discussion with data tables on the reactivity prediction and reaction pathway modeling for this compound cannot be provided at this time. Future computational investigations are required to fill this gap in the scientific literature.
Applications in Advanced Organic Synthesis and Precursor Chemistry
Role as a Precursor for Complex Organic Molecules
Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds
No documented instances of 2-Fluoro-3-methoxy-5-methylbenzaldehyde serving as an intermediate in the synthesis of pharmacologically relevant scaffolds were found in the surveyed literature. While fluorinated benzaldehydes are a recognized class of building blocks in medicinal chemistry, specific examples involving the 2-fluoro-3-methoxy-5-methyl substitution pattern in the creation of bioactive frameworks are not available.
Building Block in Material Science Applications
The application of this compound as a building block in material science—for example, in the development of polymer precursors, dyes, or sensors—is not described in the current body of scientific literature. Research detailing its incorporation into functional materials or its use to impart specific properties to polymers or dyes could not be located.
Utility in Radiopharmaceutical Precursor Development
There is no available research to suggest that this compound is utilized in radiopharmaceutical precursor development. Specifically, no studies were found that describe its use in methodologies for ¹⁸F-labeling for Positron Emission Tomography (PET) imaging. The synthesis of PET tracers often involves precursors amenable to rapid and efficient radiolabeling, but this compound has not been identified as such in the reviewed literature.
Future Research Directions and Methodological Advances
Exploration of Asymmetric Synthesis Approaches
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 2-Fluoro-3-methoxy-5-methylbenzaldehyde, the development of asymmetric synthetic routes is a critical future direction. Organocatalysis, particularly using chiral secondary amines, has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. nih.govunibo.itnih.gov Future work could adapt these methods to introduce chirality into molecules derived from this compound.
Key research avenues include:
Organocatalytic Aldol (B89426) and Michael Additions: Utilizing chiral catalysts like proline and its derivatives to control the stereoselective addition of nucleophiles to α,β-unsaturated derivatives of the title compound. unibo.it
Enantioselective Reductions: Developing methods for the enantioselective reduction of the aldehyde functionality to produce chiral alcohols, which are valuable synthetic intermediates.
Chiral Ligand-Metal Complex Catalysis: Employing transition metal complexes with chiral ligands to catalyze asymmetric transformations, such as additions to the aldehyde or reactions at other positions on the aromatic ring.
The successful development of these approaches would provide access to a wide range of enantioenriched compounds, expanding the potential applications of this compound derivatives in fields requiring stereospecific interactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, higher yields, and potential for high-throughput screening. researchgate.netvapourtec.com Applying these technologies to the synthesis and derivatization of this compound is a promising area for future research.
Flow Chemistry: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or rapid reactions. beilstein-journals.orgamt.uk Transposing reactions involving this compound, such as aldol condensations or catalytic cross-couplings, to flow systems could lead to significant process intensification. nih.gov For example, reactions that require hours in batch can often be completed in minutes in a continuous flow reactor. nih.gov
Automated Synthesis: Automated platforms, which can perform entire synthetic processes from reagent addition to purification, can accelerate the discovery and optimization of novel derivatives. sigmaaldrich.com These systems often utilize pre-filled reagent cartridges and pre-programmed protocols, making the synthesis of a library of compounds based on the this compound scaffold more efficient. researchgate.netyoutube.com This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
| Technology | Potential Advantages for this compound Synthesis | Relevant Reaction Types |
| Flow Chemistry | Enhanced heat transfer, precise temperature control, improved safety for hazardous reactions, scalability. beilstein-journals.orgamt.uk | Nitrations, Hydrogenations, Grignard Reactions, Aldol Condensations. beilstein-journals.orgamt.uk |
| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility, reduced manual labor. researchgate.netsigmaaldrich.com | Reductive Amination, Suzuki Coupling, Amide Formation, N-Heterocycle Formation. sigmaaldrich.com |
Development of Catalytic Methodologies for Selective Transformations
Developing novel catalytic methods for the selective functionalization of this compound is crucial for expanding its synthetic utility. The presence of multiple functional groups (aldehyde, fluoro, methoxy (B1213986), methyl) presents both challenges and opportunities for selective transformations.
Future research could focus on:
C-H Functionalization: Palladium-catalyzed methods for the ortho C-H hydroxylation or alkylation of benzaldehydes, often using transient directing groups, could be adapted to selectively functionalize the aromatic ring. acs.org Such strategies allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. acs.org
Cross-Coupling Reactions: Leveraging the aldehyde group as a "masked" functionality allows for cross-coupling reactions at other positions. For instance, a Weinreb amide precursor could be reduced to a stable hemiaminal intermediate, which is tolerant to organometallic reagents used in cross-coupling, before being unmasked to reveal the aldehyde. rug.nlresearchgate.netacs.orgnih.gov
Chelation-Assisted Catalysis: Utilizing directing groups, such as the triazene (B1217601) group, can enable selective metal-catalyzed C-H functionalization at specific positions, like intermolecular hydroacylation. nih.gov
These advanced catalytic strategies would provide efficient and atom-economical routes to complex derivatives of this compound.
Advanced Characterization Techniques for In-situ Reaction Monitoring
To optimize reaction conditions and gain deeper mechanistic insights, the use of advanced, in-situ characterization techniques is indispensable. mt.com Real-time monitoring allows chemists to track the concentrations of reactants, intermediates, and products as the reaction proceeds, enabling rapid optimization and improved process control. mt.comacs.org
For reactions involving this compound, the following techniques hold significant promise:
Spectroscopic Methods (FT-IR, Raman, UV-Vis): These non-invasive techniques can provide real-time information on the conversion of functional groups. rsc.org For example, FT-IR spectroscopy can monitor the disappearance of the aldehyde C=O stretch and the appearance of new bands corresponding to the product.
Mass Spectrometry (MS): In-situ mass spectrometry can directly measure neutral organic analytes in complex reaction mixtures, providing real-time feedback on product formation and the identification of transient intermediates. acs.org This is particularly useful for understanding complex reaction mechanisms. researcher.liferesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to acquisition times, specialized flow-NMR setups can provide detailed structural information on species present in the reaction mixture over time.
| Technique | Information Gained | Applicability to this compound Reactions |
| In-situ FT-IR/Raman | Functional group transformation, reaction kinetics, endpoint determination. rsc.org | Monitoring aldehyde consumption, C=C bond formation in condensations. |
| In-situ MS | Identification of intermediates, reaction pathway elucidation, real-time yield estimation. acs.org | Detecting transient species in catalytic cycles. |
| In-situ NMR | Detailed structural information, quantification of all species, stereochemistry. researcher.life | Mechanistic studies of asymmetric transformations. |
The data gathered from these techniques can be used to build kinetic models and optimize reaction parameters, leading to more robust and efficient synthetic processes. researcher.life
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming increasingly integral to the design of new molecules with specific properties. mdpi.com For this compound, computational methods can be employed to design novel derivatives with tailored reactivity, selectivity, or biological activity.
Key areas for computational investigation include:
Predicting Reactivity: Quantum-chemical calculations can be used to understand the electronic structure of the molecule and predict sites of reactivity for various reagents. This can guide the design of experiments for selective functionalization.
Designing Catalysts: Computational modeling can aid in the design of new catalysts for asymmetric transformations by simulating the transition states of catalyzed reactions and predicting enantioselectivity.
Virtual Screening: For applications in drug discovery, derivatives of this compound can be designed in silico and docked into the active sites of biological targets to predict their binding affinity and potential as therapeutic agents. biotech-asia.orgnih.gov This approach can prioritize the synthesis of compounds with the highest likelihood of success.
By combining computational design with experimental synthesis, researchers can accelerate the development of new molecules based on the this compound scaffold for a wide range of applications.
Q & A
Basic: What are the recommended synthetic routes for 2-Fluoro-3-methoxy-5-methylbenzaldehyde, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or formylation of a substituted toluene derivative. For example, introducing the aldehyde group via Vilsmeier-Haack reaction (using POCl₃ and DMF) on a pre-fluorinated and methoxylated toluene precursor. Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity .
- Solvent Selection : Polar aprotic solvents (e.g., DCM or hexafluoroisopropanol) improve reaction homogeneity and yield .
- Temperature Control : Stepwise heating (40–60°C) minimizes side reactions like demethylation or defluorination.
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine splitting in ¹H NMR) and aromatic proton integration .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
- HRMS : Validate molecular formula (C₁₀H₁₁FO₂) with <2 ppm mass accuracy.
Advanced: How do the electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) groups influence the compound’s reactivity in electrophilic substitution?
Methodological Answer:
The substituents create regioselectivity:
- Fluoro (-F) : Meta-directing due to its strong electron-withdrawing nature.
- Methoxy (-OCH₃) : Ortho/para-directing but sterically hindered at the 3-position.
- Methyl (-CH₃) : Activates the ring but directs reactions to less hindered positions.
Experimental Validation : Perform nitration or halogenation reactions, followed by NMR/LC-MS to analyze product distribution. Computational modeling (DFT) predicts preferred sites .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
Contradictions often arise from differences in:
- Analytical Methods : Compare HPLC purity vs. kinetic spectrophotometry.
- Storage Conditions : Test stability at pH 2–12 (buffered solutions) and monitor degradation via UV-Vis or NMR .
- Temperature : Accelerated stability studies (40–60°C) predict shelf-life using Arrhenius equations.
Advanced: What strategies are recommended for analyzing trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detect impurities at ppm levels; use C18 columns with acetonitrile/water gradients.
- GC-MS : Identify volatile byproducts (e.g., demethylated derivatives).
- NMR with Cryoprobes : Enhance sensitivity for low-concentration impurities .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How can computational chemistry aid in predicting the environmental toxicity of this compound?
Methodological Answer:
- QSAR Models : Predict biodegradability and ecotoxicity endpoints (e.g., LC50 for fish) .
- Molecular Docking : Assess binding affinity to biological targets (e.g., cytochrome P450 enzymes).
- Read-Across Methods : Compare with structurally similar benzaldehydes in existing databases .
Basic: What are the key considerations for scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Reactor Design : Use jacketed reactors for temperature control during exothermic steps.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Process Analytics : Implement in-line FTIR or PAT tools for real-time monitoring .
Advanced: How do competing reaction pathways affect the yield of this compound in multi-step syntheses?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow NMR to identify intermediates.
- Byproduct Trapping : Add scavengers (e.g., polymer-supported reagents) to suppress side reactions.
- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, time) using response surface methodology .
Basic: What solvents are compatible with this compound for reaction or storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
